tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate
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Overview
Description
tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate: is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound belongs to the pyrazole family, which is known for its significance in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” are currently unknown . Pyrazoles, the core structure of this compound, are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact on the biological activities of targets bearing a pyrazole moiety .
Result of Action
The molecular and cellular effects of “Tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate” are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate typically involves the reaction of tert-butyl hydrazine with a suitable phenyl-substituted ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .
Industrial Production Methods: : Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo substitution reactions at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-2-carboxylic acid derivatives, while reduction may produce dihydropyrazole derivatives .
Scientific Research Applications
tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,4-dihydro-1H-pyrazole-2-carboxylate: Similar structure but lacks the tert-butyl group.
3-Phenyl-1H-pyrazole-4-carboxylate: Similar pyrazole core but different substitution pattern.
Tert-butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Different core structure but similar tert-butyl ester functionality.
Uniqueness: : tert-Butyl 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 3-phenyl-3,4-dihydropyrazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLDPIQSTMUUAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC=N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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